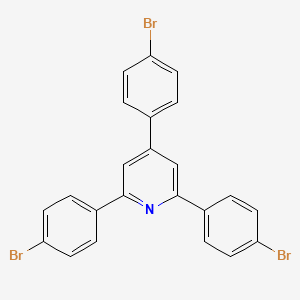
2,4,6-Tris(4-bromophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-bromophenyl)pyridine is an organic compound with the molecular formula C23H14Br3N It is a derivative of pyridine, where three bromophenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-bromophenyl)pyridine typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation . The reaction conditions often include the use of Lewis acids, such as boron trifluoride etherate, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and efficient catalysts can enhance the yield and reduce the reaction time, making the process more suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Tris(4-bromophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-bromophenyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(4-pyridyl)pyridine: Similar structure but with pyridyl groups instead of bromophenyl groups.
2,4,6-Tris(4-fluorophenyl)pyridine: Fluorine atoms replace the bromine atoms.
2,4,6-Tris(4-methoxyphenyl)pyridine: Methoxy groups replace the bromine atoms.
Uniqueness: 2,4,6-Tris(4-bromophenyl)pyridine is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. This makes it suitable for applications where bromine’s chemical characteristics are advantageous .
Eigenschaften
Molekularformel |
C23H14Br3N |
|---|---|
Molekulargewicht |
544.1 g/mol |
IUPAC-Name |
2,4,6-tris(4-bromophenyl)pyridine |
InChI |
InChI=1S/C23H14Br3N/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H |
InChI-Schlüssel |
JYGHBDIKJOYWLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[1,3-dioxolane-2,9'-tetracyclo[4.3.0.02,5.03,8]nonane]](/img/structure/B13728836.png)
![((1S,4S,5S)-4-(2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanol](/img/structure/B13728843.png)

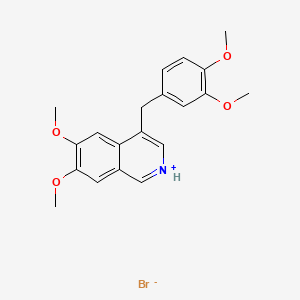

![Di-tert-butyl 2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]malonate](/img/structure/B13728872.png)
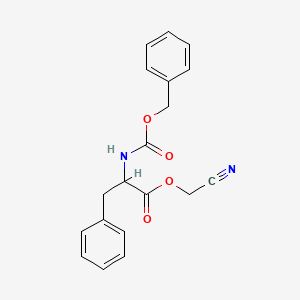

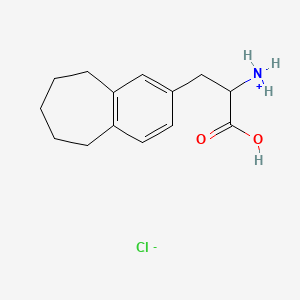

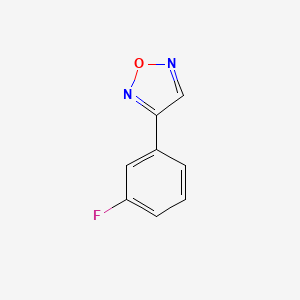

![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
